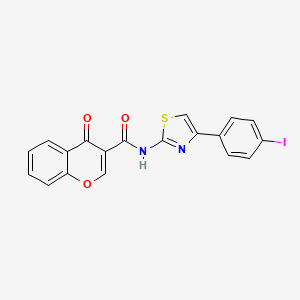

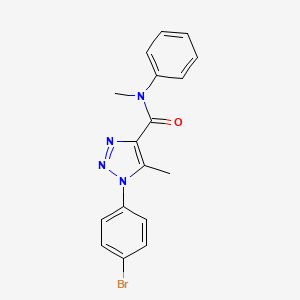

1-(4-bromophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-bromophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTC is a triazole-based compound that has been synthesized through a multistep process.

Scientific Research Applications

Synthesis and Chemical Properties

Research on triazole derivatives, including compounds similar to 1-(4-bromophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, highlights their significance in the synthesis of novel compounds with potential biological activities. The synthesis of 1,2,3-triazole derivatives involves the strategic combination of triazoles with various substituents to enhance biological activities. For instance, a study describes the design and synthesis of fifteen 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles, demonstrating significant antimicrobial activities against specific pathogens, surpassing the efficacy of known antimicrobial agents like triclosan and fluconazole (Xu Zhao et al., 2012).

Antimicrobial Activities

The antimicrobial screening of synthesized triazole derivatives shows promising results against various microorganisms. This finding indicates the potential of 1-(4-bromophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide and similar compounds in developing new antimicrobial agents, providing valuable insights for further antimicrobial research (Xu Zhao et al., 2012).

Mechanism of Action

Target of Action

Similar compounds with a bromophenyl group have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, bromophenyl groups can participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

For example, compounds with a bromophenyl group can undergo reactions at the benzylic position, which typically involve either an SN1 or SN2 pathway .

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant . They are also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

Similar compounds have been shown to have potent antileishmanial and antimalarial activities .

properties

IUPAC Name |

1-(4-bromophenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c1-12-16(17(23)21(2)14-6-4-3-5-7-14)19-20-22(12)15-10-8-13(18)9-11-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNONOTBDZZBEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2986935.png)

![2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2986936.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B2986941.png)

![4-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2986944.png)

![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2986945.png)

![N-(2-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2986946.png)

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2986950.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)